N-1-adamantyl-N'-(2-methoxyethyl)thiourea
Overview
Description
“N-1-adamantyl-N’-(2-methoxyethyl)thiourea” is a compound that contains a total of 44 bonds, including 20 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 urea (-thio) derivative, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of N-Adamantylated amides, which are structurally similar to “N-1-adamantyl-N’-(2-methoxyethyl)thiourea”, has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions involved the use of nitrogen-containing nucleophiles . Another method involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Molecular Structure Analysis
The molecular structure of “N-1-adamantyl-N’-(2-methoxyethyl)thiourea” includes an adamantyl group, which is a tricyclic cage compound of the C10H16 formula . The adamantyl group is directly linked to the NH fragment . The compound also contains an amide and an ether group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-Adamantylated amides include the Ritter reaction and adamantylation of carboxylic acid amides . These methods involve the introduction of an NH group into the adamantane core via carbocation transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-1-adamantyl-N’-(2-methoxyethyl)thiourea” are not specified in the search results. However, the most crowded amide obtained in the synthesis of N-Adamantylated amides showed the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .
Mechanism of Action
The exact mechanism of action of “N-1-adamantyl-N’-(2-methoxyethyl)thiourea” is not specified in the search results. However, many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .
Future Directions
The future directions in the research of adamantane derivatives like “N-1-adamantyl-N’-(2-methoxyethyl)thiourea” could involve the development of convenient methods for introducing an NH group into the adamantane core via carbocation transformations . It could also involve the synthesis of new nitrogen-containing framework compounds .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxyethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-17-3-2-15-13(18)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWNWCXIPRUOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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